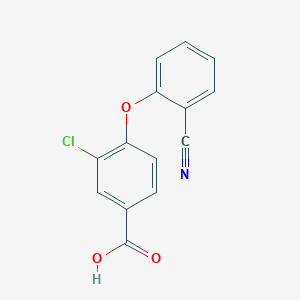

3-氯-4-(2-氰基苯氧基)苯甲酸

描述

3-Chloro-4-(2-cyanophenoxy)benzoic acid is a chemical compound with the molecular formula C14H8ClNO3 and a molecular weight of 273.68 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for 3-Chloro-4-(2-cyanophenoxy)benzoic acid is1S/C14H8ClNO3/c15-11-4-5-13 (10 (6-11)8-16)19-12-3-1-2-9 (7-12)14 (17)18/h1-7H, (H,17,18) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

3-Chloro-4-(2-cyanophenoxy)benzoic acid is a powder at room temperature . The solubility of similar compounds like benzoic acid in water at 25°C and 100°C is 3.44 g/L and 56.31 g/L respectively .科学研究应用

植物生长调节

Pybus等人(1959年)的研究调查了氯代和甲基取代的苯氧乙酸和苯甲酸的生理活性,包括与3-氯-4-(2-氰基苯氧基)苯甲酸结构相关的化合物。他们发现,与甲基衍生物相比,氯衍生物通常表现出更高的植物生长调节物质活性,芳香环上的特定取代模式影响了促进生长的活性(Pybus,Smith,Wain和Wightman,1959年)。

荧光探针开发

Setsukinai等人(2003年)开发了用于检测高反应性氧化物种(hROS)的新型荧光探针,展示了特定苯甲酸衍生物在生物和化学应用中的实用性。尽管没有直接提到3-氯-4-(2-氰基苯氧基)苯甲酸,但这项研究突显了苯甲酸衍生物在设计用于研究氧化应激和相关过程的工具中的作用(Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003)。

环境化学

Crosby和Leitis(1969年)研究了氯苯甲酸在紫外辐射下的光解作用,包括类似于3-氯-4-(2-氰基苯氧基)苯甲酸的衍生物。他们的发现有助于理解氯代芳香化合物的环境命运及其潜在转化为较少有害物质的过程(Crosby & Leitis, 1969)。

聚合物科学

Amarnath和Palaniappan(2005年)报道了掺杂苯甲酸及其衍生物的聚合物的合成和表征研究,揭示了这些化合物在先进材料科学中的潜力。尽管没有专门提到3-氯-4-(2-氰基苯氧基)苯甲酸,但该研究强调了苯甲酸衍生物在修改聚合物性质方面的多功能性(Amarnath & Palaniappan, 2005)。

安全和危害

The safety information for 3-Chloro-4-(2-cyanophenoxy)benzoic acid indicates that it may cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, eye protection, and face protection .

作用机制

Target of Action

Without specific studies, it’s hard to identify the exact targets of 3-Chloro-4-(2-cyanophenoxy)benzoic acid. Benzoic acid derivatives are often used in the synthesis of pharmaceuticals, including drugs that act on the central nervous system .

Mode of Action

The mode of action of a compound depends on its chemical structure and the target it interacts with. Benzoic acid derivatives can act as weak acids, and can donate a proton in biological systems, which might affect the pH balance .

Biochemical Pathways

Without specific information, it’s difficult to determine the exact biochemical pathways that 3-Chloro-4-(2-cyanophenoxy)benzoic acid might affect. Benzoic acid is known to conjugate with glycine in the liver and excreted as hippuric acid .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Benzoic acid derivatives are generally well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For example, the acidity of benzoic acid derivatives can be influenced by the pH of the environment .

属性

IUPAC Name |

3-chloro-4-(2-cyanophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO3/c15-11-7-9(14(17)18)5-6-13(11)19-12-4-2-1-3-10(12)8-16/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLWFXICVOGXLHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OC2=C(C=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(2-cyanophenoxy)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

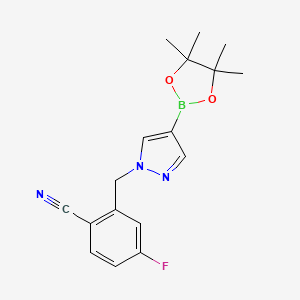

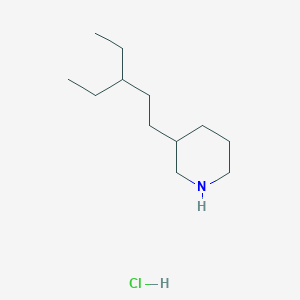

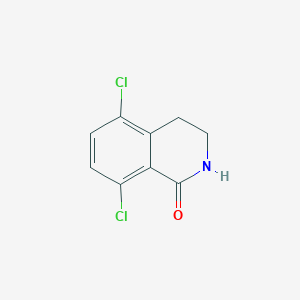

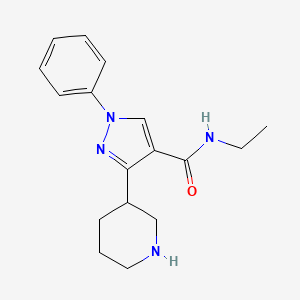

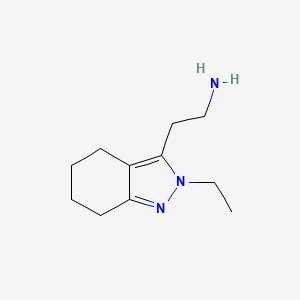

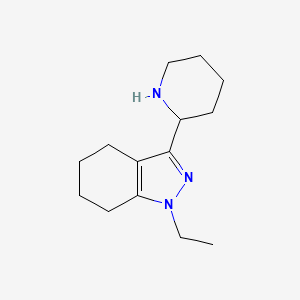

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1491301.png)

![methyl 2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate](/img/structure/B1491302.png)

![2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B1491307.png)

![(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1491310.png)

![2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1491311.png)

![3-(2-Azidoethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491312.png)

![2-(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1491313.png)

![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491317.png)